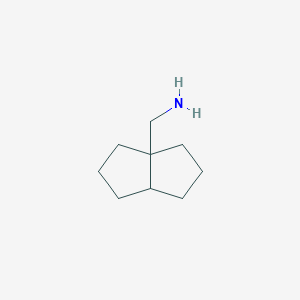
(Octahydropentalen-3a-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octahydropentalen-3a-yl)methanamine is a chemical compound with the molecular formula C9H17N It is a derivative of pentalene, a bicyclic hydrocarbon, and features an amine group attached to the octahydropentalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydropentalen-3a-yl)methanamine typically involves the hydrogenation of pentalene derivatives followed by amination. One common method includes the catalytic hydrogenation of pentalene to form octahydropentalene, which is then subjected to a reaction with a suitable amine source under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Octahydropentalen-3a-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated amine derivatives.
Scientific Research Applications
(Octahydropentalen-3a-yl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Octahydropentalen-3a-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Pentalene: The parent hydrocarbon structure from which (Octahydropentalen-3a-yl)methanamine is derived.
Octahydropentalene: The hydrogenated form of pentalene, serving as an intermediate in the synthesis of this compound.
Methanamine: A simple amine compound that shares the amine functional group with this compound.
Uniqueness
This compound is unique due to its combination of the bicyclic octahydropentalene structure and the amine functional group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-ylmethanamine |
InChI |
InChI=1S/C9H17N/c10-7-9-5-1-3-8(9)4-2-6-9/h8H,1-7,10H2 |
InChI Key |
SHMWAZFHWGRERP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC2(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















